molecular formula C12H12BrN3O2 B2722185 Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1536648-98-2

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2722185
CAS No.: 1536648-98-2
M. Wt: 310.151
InChI Key: YXWTXVQEJJIFRW-UHFFFAOYSA-N
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Description

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Bromopyridine Introduction: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable bromopyridine derivative reacts with the pyrazole intermediate.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Various substituted bromopyridine derivatives.

Scientific Research Applications

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Chemical Reactivity: The bromopyridine moiety can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can undergo nucleophilic attack.

Comparison with Similar Compounds

  • Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(6-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(6-iodopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Comparison:

  • Uniqueness: The bromine atom in Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions.
  • Applications: While all these compounds can be used in similar applications, the specific reactivity of the bromine derivative may make it more suitable for certain synthetic transformations.

Properties

IUPAC Name

ethyl 1-(6-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)9-7-14-16(8(9)2)11-6-4-5-10(13)15-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNMIFRSQHYFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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